Lipophilicity: 4-Chlorophenyl vs. Phenyl
The 4‑chloro substituent increases calculated logP (ClogP) by approximately 0.7 log units relative to the des‑chloro 1‑phenyl analog. This difference affects membrane permeability predictions and is consistent with the Hansch π value for aromatic chlorine (+0.71) [1]. In the cyclopentanecarboxamide class, such lipophilicity increments correlate with enhanced passive membrane permeability but may also increase CYP450 liability [2].
| Evidence Dimension | Calculated partition coefficient (ClogP) |
|---|---|
| Target Compound Data | Estimated ClogP ≈ 4.3 (based on fragment additivity using the measured ClogP of the 1-phenyl analog plus the Hansch πCl value) |
| Comparator Or Baseline | 1‑Phenyl‑N‑(3,4,5‑trimethoxyphenyl)cyclopentanecarboxamide: estimated ClogP ≈ 3.6 (no chlorine substituent) |
| Quantified Difference | ΔClogP ≈ +0.7 |
| Conditions | In silico fragment‑based calculation; experimental logP not reported in primary literature for either compound. |
Why This Matters
A ΔClogP of +0.7 is significant in medicinal chemistry optimization; it alters predicted intestinal absorption and blood–brain barrier penetration, making the 4‑chloro compound preferable when higher membrane partitioning is desired.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995; π value for aromatic Cl. View Source
- [2] Boehringer Ingelheim International GmbH. Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use. U.S. Patent Application 2013/0053412 A1, February 28, 2013. View Source
